Atto 425-NHS ester

Übersicht

Beschreibung

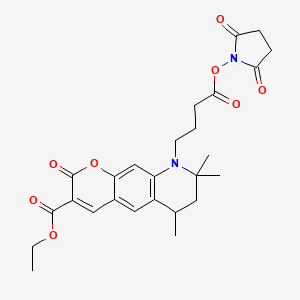

Atto 425-N-hydroxysuccinimidyl ester is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, large Stokes shift, excellent photostability, and low molecular weight. It exhibits moderate hydrophilicity and is optimally excited in the 405-455 nanometer wavelength range. These properties make Atto 425-N-hydroxysuccinimidyl ester particularly suitable for applications in single-molecule detection and high-resolution microscopy techniques .

Wirkmechanismus

Target of Action

Atto 425-NHS ester primarily targets amino groups or amine-modified oligonucleotides . These targets are prevalent in various biological molecules, including proteins and nucleic acids, making this compound a versatile tool for bioconjugation .

Mode of Action

This compound interacts with its targets by forming a stable amine bond . This reaction occurs when the NHS (N-hydroxysuccinimide) ester moiety of the compound reacts with the amino groups present in proteins or amine-modified oligonucleotides . The result is a covalently attached fluorescent label that can be detected using fluorescence microscopy .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the amine coupling reaction . This reaction is facilitated by the NHS ester group, which readily reacts with compounds containing amino groups . The result is a chemically stable amide bond between the dye and the target molecule .

Result of Action

The result of this compound’s action is the formation of a fluorescently labeled target molecule . This allows for the visualization of the target molecule under a fluorescence microscope, aiding in various research applications such as the development of bifunctional fluorescent micro-particles and the identification of gram-negative bacteria in real-time PCR assays .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is soluble in DMF, DMSO, and water , and its reactivity is pH-dependent . The optimal pH range for NHS-ester coupling is pH 8.0 – 9.0 . Additionally, the compound should be stored at -20°C and protected from light and moisture to maintain its stability .

Biochemische Analyse

Biochemical Properties

Atto 425-NHS ester plays a crucial role in biochemical reactions by reacting with amino groups of proteins and other biomolecules to form stable amide bonds. This reaction is facilitated by the N-hydroxysuccinimidyl (NHS) ester group, which readily reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0 . The compound interacts with enzymes, proteins, and other biomolecules, such as lysine residues in proteins, forming a chemically stable amide bond .

Cellular Effects

This compound influences various cellular processes by labeling proteins and other biomolecules, which can then be tracked and studied using fluorescence microscopy. This compound affects cell function by enabling the visualization of cell signaling pathways, gene expression, and cellular metabolism. When conjugated with benzylguanine, the fluorescence of this compound is quenched but becomes fluorescent upon labeling of the SNAP-tag fusion protein, making it ideal for experiments in living cells .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with amino groups of proteins and other biomolecules to form stable amide bonds. This reaction is facilitated by the NHS ester group, which reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0 . The compound can also be used as a donor probe in three-color FRET experiments designed to investigate the kinetics of RNA-protein complex formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C, protected from light and moisture, and can be used for at least three years under these conditions . The reactive moiety may hydrolyze and become non-reactive if exposed to humidity or high pH . The compound’s fluorescence can be excited efficiently in the range of 405 to 455 nm, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low dosages, the compound effectively labels proteins and other biomolecules without causing adverse effects. At high dosages, the compound may cause toxic or adverse effects, such as liver accumulation and potential adverse effects on cellular function . It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways by reacting with amino groups of proteins and other biomolecules to form stable amide bonds. The compound interacts with enzymes and cofactors, such as lysine residues in proteins, to facilitate its incorporation into metabolic pathways . This interaction can affect metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues by reacting with amino groups of proteins and other biomolecules. The compound’s fluorescence properties allow for its visualization and tracking within cells and tissues . The compound can be conjugated with benzylguanine, which quenches its fluorescence but becomes fluorescent upon labeling of the SNAP-tag fusion protein, making it ideal for experiments in living cells .

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with amino groups of proteins and other biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, making it a valuable tool for studying subcellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Atto 425-N-hydroxysuccinimidyl ester involves the reaction of Atto 425 dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dimethyl sulfoxide or dimethylformamide to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of Atto 425-N-hydroxysuccinimidyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Atto 425-N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts selectively and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, forming stable covalent amide bonds .

Common Reagents and Conditions

The reaction with primary amines typically occurs at a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline and sodium bicarbonate solutions to maintain the desired pH .

Major Products Formed

The major product formed from the reaction of Atto 425-N-hydroxysuccinimidyl ester with primary amines is a stable amide bond between the dye and the target molecule, such as a protein or oligonucleotide .

Wissenschaftliche Forschungsanwendungen

Atto 425-N-hydroxysuccinimidyl ester is widely used in various scientific research applications due to its unique properties:

Single-Molecule Detection: Its high fluorescence quantum yield and photostability make it ideal for single-molecule detection techniques.

High-Resolution Microscopy: It is used in techniques such as photoactivated localization microscopy, direct stochastic optical reconstruction microscopy, and stimulated emission depletion microscopy.

Flow Cytometry: The dye is suitable for use in flow cytometry assays to analyze the physical and chemical characteristics of cells or particles.

Fluorescence In Situ Hybridization: It is used in fluorescence in situ hybridization assays to detect and localize the presence or absence of specific DNA sequences.

Biological Assays: Atto 425-N-hydroxysuccinimidyl ester is used in various biological assays to label proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Eigenschaften

IUPAC Name |

ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEQEMDTFPYCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583415 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892156-28-4 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-O-[1-[(4-fluorophenyl)methyl]piperidin-4-yl] 5-O-propan-2-yl (4R)-6-methyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-3,5-dicarboxylate](/img/structure/B1255707.png)

![1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole](/img/structure/B1255708.png)

![4-chloro-N-[1-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B1255714.png)

![(1R,9R,10S)-16-hydroxy-15-methoxy-6,20-dimethyl-N,N-di(propan-2-yl)-4,20-diazapentacyclo[8.7.3.01,9.03,7.012,17]icosa-3(7),5,12(17),13,15-pentaene-5-carboxamide](/img/structure/B1255717.png)